Toxopyrimidine

Descripción general

Descripción

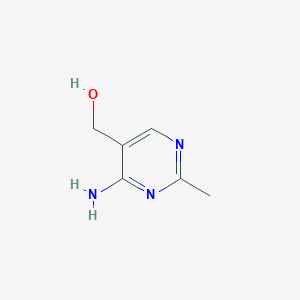

4-amino-5-hydroxymethyl-2-methylpyrimidine is an aminopyrimidine that is pyrimidine in which the hydrogens at positions 2, 4, and 5 are replaced by methyl, amino, and hydroxymethyl substituents, respectively. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is an aminopyrimidine and an aromatic primary alcohol.

4-Amino-5-hydroxymethyl-2-methylpyrimidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4-Amino-5-hydroxymethyl-2-methylpyrimidine is a natural product found in Bacillus subtilis, Vitis vinifera, and other organisms with data available.

4-amino-5-hydroxymethyl-2-methylpyrimidine is a metabolite found in or produced by Saccharomyces cerevisiae.

Mecanismo De Acción

Target of Action

Toxopyrimidine primarily targets pyridoxal phosphate-dependent enzymes . Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme in various enzymatic reactions. This compound acts as an antagonist to vitamin B6, thereby inhibiting these enzymes .

Mode of Action

This compound interacts with its targets by binding to the active sites of pyridoxal phosphate-dependent enzymes, thereby inhibiting their activity . This interaction results in the disruption of various biochemical reactions that require these enzymes, leading to the compound’s biological effects .

Biochemical Pathways

This compound affects the pyrimidine biosynthesis pathway . As a structural analog of naturally occurring pyrimidines, this compound is employed to understand the structural requirements for the incorporation of these bases into DNA or RNA . This interaction provides insights into the fundamental mechanisms of gene expression and replication .

Result of Action

The primary result of this compound’s action is its convulsant effects . By inhibiting pyridoxal phosphate-dependent enzymes, this compound disrupts various biochemical reactions, leading to convulsions . Additionally, this compound has been found to affect the gamma-aminobutyric acid and glutamic acid content of brains of rats treated with it .

Análisis Bioquímico

Biochemical Properties

Toxopyrimidine interacts with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor of bacterial enzyme systems that require pyridoxal phosphate . This interaction highlights the role of this compound in biochemical reactions.

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a vitamin B6 antagonist Vitamin B6 is crucial for cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. As a vitamin B6 antagonist, it can interfere with the functioning of enzymes that require pyridoxal phosphate This can lead to changes in gene expression and enzyme activity

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role as a vitamin B6 antagonist Vitamin B6 is a cofactor for many enzymes, indicating that this compound could interact with these enzymes and affect metabolic flux or metabolite levels

Actividad Biológica

Toxopyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms. The structural modifications in this compound influence its biological properties, making it a subject of interest for drug development. The presence of specific functional groups can enhance its interaction with biological targets, contributing to its efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes involved in nucleotide metabolism, which is crucial for the proliferation of certain pathogens.

- Antimetabolite Properties : As an antimetabolite, this compound can mimic natural substrates, disrupting normal cellular processes and leading to cell death in rapidly dividing cells, such as cancer cells.

Anticancer Properties

This compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects on:

- HeLa Cells : this compound showed promising results in inhibiting the growth of HeLa cells, with IC50 values indicating potent activity.

- K562 Cells : Similar effects were observed in K562 cells, suggesting its potential as a therapeutic agent for leukemia.

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance cytotoxicity, making it a valuable scaffold for developing new anticancer drugs .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound against various pathogens. It has been found effective against:

- Bacterial Strains : this compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria.

- Fungal Infections : Studies indicate that it possesses antifungal activity, making it a candidate for treating fungal infections .

Case Studies

-

Study on Anticancer Activity :

A study published in 2021 evaluated the cytotoxic effects of this compound derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutics . -

Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of this compound against Toxoplasma gondii. The findings suggested that this compound could serve as a lead compound for developing new treatments for parasitic infections .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Drug Discovery and Development

Toxopyrimidine serves as a building block for the synthesis of novel therapeutic agents. Its unique chemical structure allows for modifications that can lead to compounds targeting specific diseases. Research indicates that this compound can be utilized to develop drugs aimed at:

- Neurological Disorders : Due to its action as a vitamin B6 antagonist, this compound disrupts neurotransmitter synthesis, particularly gamma-aminobutyric acid (GABA), which is crucial for neuronal inhibition. This property makes it a candidate for studying epilepsy and developing anticonvulsant medications .

- Antimicrobial Agents : The compound's structural similarities with other pyrimidine derivatives suggest potential applications in creating new antimicrobial agents.

Enzyme Inhibition

This compound acts as an inhibitor of enzymes that utilize vitamin B6 as a cofactor. By competing for binding sites on these enzymes, it disrupts critical biological processes, leading to increased excitatory signaling in the nervous system. This competitive inhibition has been studied extensively:

- Mechanism of Action : this compound's interaction with vitamin B6-dependent enzymes alters neurotransmitter levels, particularly affecting GABA synthesis and increasing seizure susceptibility .

- Research Studies : Various studies have demonstrated the effects of this compound on thiamine metabolism and its implications in thiamine auxotrophy, showing how its inhibition can lead to metabolic disruptions in microbial systems .

Biotechnology Applications

Research into this compound has also led to potential biotechnological applications:

- Thiamine Production : this compound is a precursor in the biosynthesis of thiamine pyrophosphate (TPP), an essential cofactor in various biochemical reactions. Studies are ongoing to explore biotechnology-based production methods for thiamine using recombinant microorganisms, which could enhance the availability of this vital nutrient in food systems .

- Genetic Engineering : Genetic modification strategies are being investigated to increase thiamine content in crops, leveraging the metabolic pathways involving this compound .

Case Studies and Research Findings

Several case studies highlight the significance of this compound in research:

- Competitive Inhibition Experiments : Experiments conducted to analyze HMP uptake demonstrated competitive inhibition by other pyrimidine compounds, providing insights into its metabolic interactions and potential therapeutic targets .

- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound have revealed its complex interactions within biological systems, emphasizing its role as both a research tool and a potential therapeutic agent .

Análisis De Reacciones Químicas

Key Biosynthetic Pathway:

-

Isotopic labeling studies confirm that AIR contributes carbons C4, C5, and N1 to the pyrimidine ring of toxopyrimidine .

-

In Salmonella, alternative pathways utilize AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) for HMP-P synthesis under purine-deficient conditions .

Enzymatic Phosphorylation

Phosphorylation reactions are critical for this compound’s role in thiamine biosynthesis:

Phosphorylation Reactions in Yeast:

| Enzyme | Reaction | Cofactor |

|---|---|---|

| THI20/THI21 | ATP + HMP → ADP + HMP-P | Mg²⁺/ATP |

| THI20/THI21 | ATP + HMP-P → ADP + HMP-PP | Mg²⁺/ATP |

-

THI20/THI21 kinases exhibit dual specificity, catalyzing both HMP and HMP-P phosphorylation .

-

HMP-PP subsequently couples with thiazole derivatives (e.g., HET-P) to form thiamine monophosphate (TMP) .

Synthetic Pathways:

-

Key intermediates :

Biological Interactions and Antagonism

This compound disrupts vitamin B₆-dependent enzymes through competitive inhibition:

Mechanism of Action:

Propiedades

IUPAC Name |

(4-amino-2-methylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTBELPREDJDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223275 | |

| Record name | Toxopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-67-6 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toxopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Toxopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toxopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-amino-2-methylpyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOXOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62V17J09J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.